1-Cyclopentyl-pyrrol-2,5-dion

Übersicht

Beschreibung

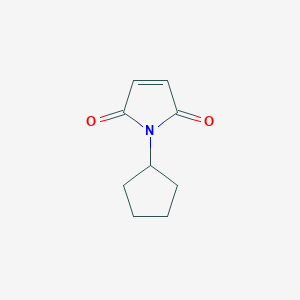

1-Cyclopentyl-pyrrole-2,5-dione is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopentyl group at the nitrogen atom and two carbonyl groups at positions 2 and 5. It is a pale-yellow to yellow-brown solid at room temperature .

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-pyrrole-2,5-dione has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known that nitrogen-containing heterocycles, such as pyrrolopyrazine derivatives, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Mode of Action

It is part of the pyrrolopyrazine class of compounds, which have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, suggesting a potential for diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

It is known that pyrrole-2,5-diones, the core structure of this compound, can interact with various biomolecules

Cellular Effects

Research has shown that pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . This suggests that 1-Cyclopentyl-pyrrole-2,5-dione may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Research has shown that some pyrrole-2,5-dione derivatives have anxiolytic effects at low doses

Vorbereitungsmethoden

1-Cyclopentyl-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, cyclopentanone and succinimide can be used as starting materials . The reaction typically occurs under acidic conditions and requires heating to facilitate the cyclization process.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1-Cyclopentyl-pyrrole-2,5-dione .

Analyse Chemischer Reaktionen

1-Cyclopentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

1-Methyl-pyrrole-2,5-dione: Similar in structure but with a methyl group instead of a cyclopentyl group.

1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to distinct chemical properties and applications.

1-Ethyl-pyrrole-2,5-dione: Features an ethyl group, which affects its solubility and reactivity compared to 1-Cyclopentyl-pyrrole-2,5-dione.

Biologische Aktivität

1-Cyclopentyl-pyrrole-2,5-dione is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Cyclopentyl-pyrrole-2,5-dione belongs to the pyrrole-2,5-dione class of compounds, characterized by a five-membered ring containing nitrogen and carbon atoms. The structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological macromolecules, making it a valuable subject for pharmacological studies.

The biological activity of 1-Cyclopentyl-pyrrole-2,5-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in regulating various biochemical pathways. This inhibition can lead to altered cellular functions and has implications in therapeutic interventions.

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins suggests potential roles in modulating protein functions and signaling pathways.

- Antioxidant Activity : Similar compounds in the pyrrole-2,5-dione class have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Biological Activities

Research indicates that 1-Cyclopentyl-pyrrole-2,5-dione exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole-2,5-diones possess significant antimicrobial properties. For instance, certain analogs have been effective against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

1-Cyclopentyl-pyrrole-2,5-dione has been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in vitro and in vivo models. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Antitumor Activity

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines. For example, derivatives have shown effectiveness against colon cancer cell lines with GI50 values ranging from M to M .

Study on Anxiolytic Activity

A study evaluated the anxiolytic effects of substituted pyrrole-2,5-diones in animal models. The compound displayed significant anxiolytic activity at low doses (1/0.1 mg/kg) in behavioral assays such as the light/dark box and elevated plus-maze tests . These findings suggest potential applications in anxiety disorders.

Corrosion Inhibition Properties

Interestingly, 1-Cyclopentyl-pyrrole-2,5-dione has also been studied for its corrosion inhibition properties in acidic environments. This application highlights its versatility beyond biological contexts .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-cyclopentylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIIFHWFHOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363966 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170866-05-4 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.